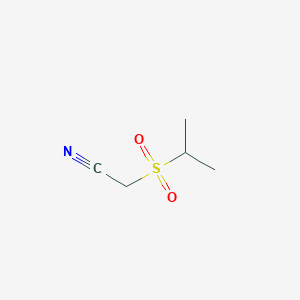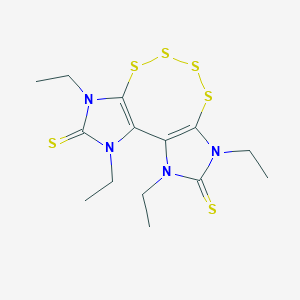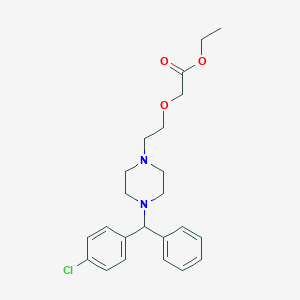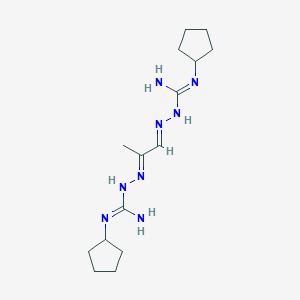
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is synthesized using a specific method and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) is not fully understood. However, it has been suggested that the compound interacts with specific enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. The compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also soluble in water and organic solvents, making it suitable for various experimental conditions. However, the compound has limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-). Further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, such as drug development and disease treatment. The compound's potential toxicity and safety profile also need to be thoroughly investigated before it can be used in clinical settings. Additionally, the compound's interactions with specific enzymes and proteins need to be studied to further understand its biochemical and physiological effects. Overall, hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) is a promising compound that has the potential to contribute to various scientific fields.
Métodos De Síntesis
The synthesis of hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) involves the reaction of hydrazine hydrate with 2-cyclopentylideneacetonitrile in the presence of a catalyst. The reaction takes place at a specific temperature and pressure, and the resulting product is purified using various techniques.
Aplicaciones Científicas De Investigación
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl-) has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been used as a building block for the synthesis of various drugs and has shown potential as an anticancer agent.
Propiedades
Número CAS |
123035-67-6 |
|---|---|
Nombre del producto |
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis(N-cyclopentyl- |
Fórmula molecular |
C15H28N8 |
Peso molecular |
320.44 g/mol |
Nombre IUPAC |
2-cyclopentyl-1-[(E)-[(1E)-1-[(N'-cyclopentylcarbamimidoyl)hydrazinylidene]propan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C15H28N8/c1-11(21-23-15(17)20-13-8-4-5-9-13)10-18-22-14(16)19-12-6-2-3-7-12/h10,12-13H,2-9H2,1H3,(H3,16,19,22)(H3,17,20,23)/b18-10+,21-11+ |
Clave InChI |
ZIIJYZBYBOCIJN-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=N\NC(=NC1CCCC1)N)/C=N/NC(=NC2CCCC2)N |
SMILES |
CC(=NNC(=NC1CCCC1)N)C=NNC(=NC2CCCC2)N |
SMILES canónico |
CC(=NNC(=NC1CCCC1)N)C=NNC(=NC2CCCC2)N |
Sinónimos |
methylglyoxal bis(cyclopentylamidinohydrazone) MGBCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






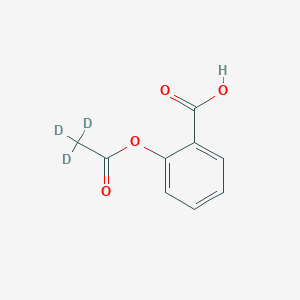
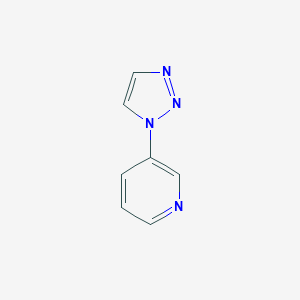

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)


